Field: Agriculture, Entomology
Application: Sulfoxaflor is used as an insecticide on fruiting vegetables, both in field and greenhouse applications
Methods: The methods of application include field spraying and greenhouse application
Results: The application of sulfoxaflor effectively controls pests that can damage these crops
Application: Sulfoxaflor is used as an insecticide on cucurbits, both in field and greenhouse applications
Application: Sulfoxaflor is used as an insecticide on cotton
Field: Environmental Toxicology
Application: Sulfoxaflor’s impact on soil invertebrates, specifically earthworms, was studied.
Methods: The study involved exposing earthworms to effective concentrations of sulfoxaflor.
Results: The study found that different exposure times and doses had significant influence on the toxicity.
Field: Entomology, Pesticide Resistance
Application: A study was conducted on the resistance of wheat aphid species to sulfoxaflor.
Methods: The study involved exposing different species of wheat aphids to sulfoxaflor.
Application: Sulfoxaflor is used as an insecticide on soybeans.
Field: Ecotoxicology
Application: A study was conducted on the metabolism of sulfoxaflor in floral nectar from Salvia splendens.
Application: Sulfoxaflor is used as an insecticide on sugarcane and against tarnished plant bugs
Results: The application of sulfoxaflor effectively controls these pests that can damage crops and cause significant economic loss
Application: A study was conducted on the resistance of the brown planthopper Nilaparvata lugens to sulfoxaflor.
Methods: The study involved evaluating the susceptibilities of forty-four field populations of N.
Sulfoxaflor is a systemic insecticide classified as a sulfoximine, primarily used to target sap-feeding insects. Its chemical structure features a pyridine ring and trifluoromethyl group, making it a potent neurotoxin that acts on the central nervous system of insects. The compound operates by binding to nicotinic acetylcholine receptors (nAChRs), leading to uncontrolled nerve impulses, muscle tremors, paralysis, and ultimately death in targeted pests . Sulfoxaflor is marketed under brand names such as Transform and Closer and has gained regulatory approval in various countries, although its use has been contentious due to concerns about its impact on non-target species, particularly pollinators like bees .
The primary reaction mechanism of sulfoxaflor involves its interaction with nAChRs. By mimicking acetylcholine, sulfoxaflor binds to these receptors, resulting in overstimulation of the nervous system. This action is distinct from other insecticides that also target nAChRs but bind differently or have varying effects on receptor desensitization . The compound's selectivity for insect receptors over mammalian ones contributes to its effectiveness as an insecticide while minimizing toxicity to non-target organisms .
The synthesis of sulfoxaflor involves several chemical steps starting from simple precursors. Typically, the process includes:
These synthetic pathways are designed to optimize yield and purity while ensuring that the final product retains its biological activity against target pests .
Sulfoxaflor is primarily used in agriculture as an insecticide against sap-feeding insects. Its applications include:
Despite its efficacy, concerns about its impact on pollinators have led to restrictions and regulatory scrutiny in various regions .
Recent studies have investigated the interactions between sulfoxaflor and other pesticides, particularly fungicides. For example, research indicates that when combined with certain fungicides, sulfoxaflor may exhibit synergistic effects that enhance toxicity to non-target species like bees . Furthermore, studies on sublethal effects have shown that exposure can impair reproductive success and foraging behavior in bumblebees, raising concerns about long-term ecological impacts .
Sulfoxaflor belongs to a class of chemicals known as sulfoximines. Similar compounds include:
| Compound | Class | Mechanism of Action | Toxicity to Bees |
|---|---|---|---|
| Sulfoxaflor | Sulfoximine | nAChR agonist | High |
| Imidacloprid | Neonicotinoid | nAChR agonist | Very High |
| Thiamethoxam | Neonicotinoid | nAChR agonist | Very High |
| Clothianidin | Neonicotinoid | nAChR agonist | Very High |
Sulfoxaflor functions as a competitive modulator of insect nicotinic acetylcholine receptors, binding to these receptors in place of acetylcholine and acting as an allosteric activator [1] [4]. The compound demonstrates high efficacy at insect nicotinic acetylcholine receptors, producing maximal currents that are significantly larger than those induced by acetylcholine or other nicotinic receptor agonists [2] [5]. Radioligand binding studies using tritiated sulfoxaflor have revealed that the compound interacts with a high-affinity binding site that has relatively low abundance in insect nervous tissue [4].
The binding mechanism of sulfoxaflor involves specific molecular interactions that differ substantially from those of neonicotinoids. Through radioligand displacement studies, researchers have demonstrated that sulfoxaflor displaces radiolabeled imidacloprid from green peach aphid nicotinic acetylcholine receptor membrane preparations with weak affinity compared to most neonicotinoids examined [2] [5]. This finding indicates that sulfoxaflor and neonicotinoids do not compete for identical binding sites, suggesting distinct molecular recognition patterns.
Electrophysiological studies have shown that sulfoxaflor binding causes uncontrolled nerve impulses resulting in muscle tremors followed by paralysis and death [1]. The compound's interaction with nicotinic acetylcholine receptors leads to sustained receptor activation, disrupting normal neurotransmission and ultimately causing insect mortality. The molecular basis for this sustained activation involves the compound's unique chemical structure, which allows for prolonged receptor occupancy and activation compared to the natural neurotransmitter acetylcholine.
The selective toxicity of sulfoxaflor to insects over mammals is attributed to differential binding affinity between insect and mammalian nicotinic acetylcholine receptors [1] [6]. Sulfoxaflor binds much more strongly to insect neuron receptors than to mammalian neuron receptors, making this insecticide selectively more toxic to insects than mammals [1] [6]. This selectivity represents a critical safety feature that distinguishes sulfoxaflor from non-selective neurotoxins.
Comparative binding studies have revealed that the structural differences between insect and mammalian nicotinic acetylcholine receptors contribute to this selectivity. The insect receptors contain specific amino acid residues and structural conformations that facilitate high-affinity binding of sulfoxaflor, while mammalian receptors lack these features or possess alternative configurations that reduce binding affinity [7]. This molecular basis for selectivity has been confirmed through various experimental approaches, including receptor binding assays and electrophysiological measurements.
The reduced mammalian toxicity of sulfoxaflor compared to its insecticidal efficacy has been demonstrated in multiple studies examining both acute and chronic exposure scenarios. Laboratory studies have shown that sulfoxaflor exhibits minimal effects on mammalian nicotinic acetylcholine receptors at concentrations that are highly effective against insect receptors [6] [7]. This differential affinity profile supports the use of sulfoxaflor as a relatively safe insecticide option for agricultural applications where human and non-target mammalian exposure may occur.
| Receptor Type | Sulfoxaflor Binding | Imidacloprid Binding | Selectivity Ratio |
|---|---|---|---|
| Insect nAChR | High efficacy | High affinity | 1:1 (both effective) |
| Mammalian nAChR | Much lower binding | Lower binding | >10:1 (insect selective) |
| Selectivity Index | Highly selective for insects | Selective for insects | Comparable selectivity |
The structure-activity relationships of sulfoximines, exemplified by sulfoxaflor, reveal distinct patterns that differ from those observed with neonicotinoids [2] [8]. Systematic structure-activity relationship studies have demonstrated that the nature of the sulfoximine nitrogen substituent significantly affects insecticidal activity [8]. The nitrile group present in sulfoxaflor represents an optimal substituent, though various heterocyclic replacements have been shown to maintain or enhance activity.
During the development of sulfoxaflor, extensive exploration of the sulfoximine functional group revealed that substitutions at the nitrogen position could accommodate larger functional groups than initially anticipated [8]. Novel series of nitrogen-heterocyclic sulfoximines demonstrated good levels of efficacy, with nitrogen-thiazolyl sulfoximines exhibiting the greatest activity, achieving median lethal concentration values as low as 1 parts per million against green peach aphid [8].
Structure-activity relationship studies of substituents flanking the sulfoximine moiety have shown that modifications to the methylene linker can accommodate both mono- and disubstitution with alkyl groups of varying sizes [9] [10]. However, against green peach aphids, a decrease in activity was observed with substituents larger than ethyl groups, and larger cycloalkyl groups showed reduced potency [9]. At the terminal tail position, there appears to be narrow steric tolerance, with linear groups or small rings showing greater activity against green peach aphids than bulkier substituents [9].
Quantitative structure-activity relationship analysis has revealed significant correlations between insecticidal activity and molecular descriptors such as molecular volume and molar refractivity [9]. These relationships provide predictive models that help explain the observed activity patterns with various substituents and guide the design of new sulfoximine derivatives with enhanced efficacy.
| Structural Position | Optimal Features | Activity Impact | Tolerance Range |
|---|---|---|---|
| Sulfoximine nitrogen | Nitrile or N-thiazolyl | High activity | Heterocycles tolerated |
| Methylene linker | Unsubstituted or ethyl | Moderate sensitivity | Alkyl groups ≤ ethyl |
| Terminal tail | Linear chains | High sensitivity | Small rings acceptable |
| Pyridine ring | Trifluoromethyl at 6-position | Essential | No substitution tolerance |
While sulfoxaflor and neonicotinoids both target insect nicotinic acetylcholine receptors, their mechanisms of action exhibit important differences that contribute to sulfoxaflor's unique properties [11] [12] [13]. Comparative studies have shown that sulfoxaflor acts on the insect nicotinic acetylcholine receptor in a distinct manner relative to neonicotinoids, despite both classes functioning as receptor agonists [12] [14].
The binding characteristics of sulfoxaflor differ significantly from those of neonicotinoids in several key aspects. Sulfoxaflor was previously found to interact weakly with the binding site for the neonicotinoid imidacloprid, suggesting that these compounds recognize different molecular features of the receptor [4]. This differential binding pattern has been confirmed through competition studies, where imidacloprid-like neonicotinoids displace radiolabeled sulfoxaflor at picomolar concentrations [11].
Metabolic differences between sulfoxaflor and neonicotinoids represent another important distinction in their mechanisms of action. Sulfoxaflor is not metabolized by the same cytochrome P450 enzymes, such as the CYP6G1 monooxygenase, that mediate neonicotinoid metabolism and resistance in insects [13]. This difference in metabolic pathways contributes to the lack of cross-resistance between sulfoxaflor and neonicotinoids, even in insect populations that have developed high levels of neonicotinoid resistance.
Electrophysiological comparisons have revealed that sulfoxaflor produces different patterns of neural activity compared to neonicotinoids. While both classes cause sustained receptor activation, the temporal dynamics and intensity of activation differ between sulfoxaflor and compounds like imidacloprid [13]. These differences in neural effects translate to distinct behavioral and physiological responses in exposed insects, with sulfoxaflor showing reduced sublethal effects compared to neonicotinoids despite similar lethal endpoints [13].
The efficacy of sulfoxaflor against neonicotinoid-resistant insect populations stems from its unique binding mechanism and metabolic profile [12] [15] [16]. Molecular modeling studies have provided insights into how sulfoxaflor maintains activity against insects carrying target-site resistance mutations that confer high levels of neonicotinoid resistance [12].
The R81T mutation in the beta-1 subunit of the nicotinic acetylcholine receptor represents a major target-site resistance mechanism that significantly reduces the efficacy of neonicotinoids [17] [16]. This mutation, first identified in southern France, can confer resistance ratios of 22.1 to 63.5-fold for imidacloprid and similar levels for other neonicotinoids [17] [16]. However, sulfoxaflor shows much reduced susceptibility to this resistance mechanism, with resistance ratios typically below 10-fold [17] [16].
Molecular modeling studies using homology models of green peach aphid nicotinic acetylcholine receptors have explained the differential impact of the R81T mutation on sulfoxaflor versus neonicotinoids [12]. The R81T mutation is predicted to have much less effect on binding of sulfoxaflor's stereoisomers than that of neonicotinoids [12]. Changes in whole-molecule electrostatic energy components can potentially explain the effects of this target-site mutation on the pattern of reduced efficacy for neonicotinoids while providing a basis for the reduced effect of this mutation on sulfoxaflor [12].
Metabolic resistance mechanisms also show differential impacts on sulfoxaflor compared to neonicotinoids. While neonicotinoid resistance often involves upregulation of CYP6G1 and related cytochrome P450 enzymes, sulfoxaflor resistance involves different metabolic pathways [18]. Studies in brown planthopper have identified CYP6ER1 as playing an important role in sulfoxaflor resistance, representing a distinct metabolic mechanism from those involved in neonicotinoid resistance [18].
The molecular basis for sulfoxaflor's continued efficacy against resistant populations extends beyond target-site and metabolic mechanisms to include its unique stereochemistry. Unlike neonicotinoids, sulfoxaflor exists as four stereoisomers, and molecular modeling suggests that all four stereoisomers contribute to the insecticidal activity [12]. This multiple-isomer contribution may provide a buffer against resistance development by requiring insects to develop resistance mechanisms effective against all stereoisomeric forms.
| Resistance Mechanism | Neonicotinoid Impact | Sulfoxaflor Impact | Molecular Basis |
|---|---|---|---|
| R81T target-site mutation | 20-65 fold resistance | <10 fold resistance | Reduced electrostatic binding disruption |
| CYP6G1 metabolic resistance | High impact | Minimal impact | Alternative metabolic pathway |
| CYP6ER1 upregulation | Minimal impact | Moderate impact | Sulfoxaflor-specific detoxification |
| Esterase-mediated resistance | Variable impact | Limited impact | Different substrate specificity |
Irritant;Environmental Hazard